![molecular formula C18H21N3O3S B2821755 (E)-2-(4-acetylpiperazin-1-yl)-5-(4-ethoxybenzylidene)thiazol-4(5H)-one CAS No. 384795-33-9](/img/structure/B2821755.png)
(E)-2-(4-acetylpiperazin-1-yl)-5-(4-ethoxybenzylidene)thiazol-4(5H)-one
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Description
(E)-2-(4-acetylpiperazin-1-yl)-5-(4-ethoxybenzylidene)thiazol-4(5H)-one, also known as EAT-2, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. EAT-2 is a thiazolone derivative that has been found to exhibit potent biological activity against various diseases.
Scientific Research Applications
Antimicrobial Applications
A study by Trotsko et al. (2018) synthesized a series of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives, testing their antibacterial activity against Gram-positive and Gram-negative bacteria. These compounds showed notable antibacterial activity, particularly against Gram-positive strains, suggesting the importance of electron-withdrawing substituents for enhancing activity. The research indicated that molecular geometry did not significantly influence antibacterial response (Trotsko et al., 2018).
Anticancer Applications
Research by Osmaniye et al. (2018) focused on synthesizing new benzothiazole acylhydrazones to explore their anticancer activity. The compounds were tested against various cancer cell lines, including C6 (rat brain glioma), A549 (human lung adenocarcinoma), MCF-7 (human breast adenocarcinoma), and HT-29 (human colorectal adenocarcinoma), showing promising anticancer properties. The study highlighted the significance of specific substitutions on the benzothiazole scaffold to modulate antitumor properties (Osmaniye et al., 2018).
properties
IUPAC Name |
(5E)-2-(4-acetylpiperazin-1-yl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-3-24-15-6-4-14(5-7-15)12-16-17(23)19-18(25-16)21-10-8-20(9-11-21)13(2)22/h4-7,12H,3,8-11H2,1-2H3/b16-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVGGJNTLSSCID-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-acetylpiperazin-1-yl)-5-(4-ethoxybenzylidene)thiazol-4(5H)-one |
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